molecular formula C18H24N2O3S B2430232 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide CAS No. 1421529-33-0

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2430232
CAS No.: 1421529-33-0
M. Wt: 348.46
InChI Key: YSOFDTWFNAJEEH-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
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Scientific Research Applications

Chiral Synthesis and Catalysis

Compounds with structures similar to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide have been utilized in the field of chiral synthesis. For instance, the stereoselective microbial reduction of related sulfonamides has been explored for the preparation of chiral intermediates for beta-receptor antagonists, demonstrating the potential of these compounds in the synthesis of pharmaceutically active molecules (Patel et al., 1993).

Material Science and Supramolecular Chemistry

In material science, derivatives of such sulfonamides have been investigated for their ability to form supramolecular assemblies. Studies on nimesulidetriazole derivatives, for example, show how substitution effects on these molecules can influence supramolecular assembly, highlighting the role of intermolecular interactions in the design of novel materials with potential applications in nanotechnology and molecular electronics (Dey et al., 2015).

Analytical and Environmental Applications

Sulfonamide compounds have also found applications in analytical chemistry and environmental science. Research involving the oxidation of methanesulfinic acid and its derivatives sheds light on their reactivity and potential uses in environmental remediation processes, as well as their role in understanding atmospheric chemical reactions (Flyunt et al., 2001).

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, the structural modification of sulfonamide compounds has been explored to enhance their pharmacological properties. For instance, asymmetric hydrogenation of alpha-hydroxy ketones catalyzed by sulfonamide complexes showcases the potential of these compounds in the synthesis of enantioselective pharmaceuticals, offering a pathway to drugs with improved efficacy and safety profiles (Ohkuma et al., 2007).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-14-5-4-6-15(11-14)13-24(22,23)19-12-18(21)16-7-9-17(10-8-16)20(2)3/h4-11,18-19,21H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOFDTWFNAJEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.